6-(3-Aminophenyl)nicotinic acid
Overview
Description
6-(3-Aminophenyl)nicotinic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It is a derivative of nicotinic acid, featuring an aminophenyl group attached to the sixth position of the pyridine ring. This structural modification imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
6-(3-Aminophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of this compound are likely to be similar to those of its parent compound, nicotinic acid. Nicotinic acid primarily targets the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in the transmission of signals in the nervous system .
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets, the nAChRs. Nicotine, a stimulant drug, acts as an agonist at these receptors . It is plausible that this compound, being a derivative of nicotinic acid, may interact with these receptors in a similar manner. This interaction could result in changes in the transmission of signals in the nervous system .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . It is also involved in the regulation of lipid levels in the body . Therefore, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is known that nicotine, a related compound, can permeate into the endoplasmic reticulum within seconds of extracellular application and leaves as rapidly after removal from the extracellular solution . This suggests that this compound may have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Nicotinic acid has been shown to have significant effects on lipid metabolism, including reducing levels of low-density lipoprotein cholesterol and triglycerides, and increasing levels of high-density lipoprotein cholesterol . It may also have effects on cellular energy metabolism due to its role in the synthesis of NAD+ .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other substances in the body, the pH of the environment, and the temperature. For instance, the Suzuki–Miyaura cross-coupling reaction, a widely used reaction in organic chemistry, is known to be influenced by environmental conditions . As such, the action of this compound could potentially be influenced by similar factors.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(3-Aminophenyl)nicotinic acid are not fully understood due to limited research. It can be inferred from the properties of its parent compound, nicotinic acid. Nicotinic acid is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD), which plays a crucial role in various biochemical reactions . It is involved in redox reactions, acting as an electron donor or acceptor, and is essential for metabolism . It is plausible that this compound may share similar biochemical roles due to its structural similarity to nicotinic acid.
Cellular Effects
The cellular effects of this compound are yet to be fully elucidated. Nicotinic acid, the parent compound, is known to have significant effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Given the structural similarity, this compound may have similar effects on cells.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-defined. Nicotinic acid, its parent compound, exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . It is reasonable to hypothesize that this compound may have similar molecular interactions.
Temporal Effects in Laboratory Settings
The solubility of nicotinic acid, a related compound, has been studied extensively .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. Studies on niacin, a related compound, have shown that it has a broad range of tolerability across different doses .
Metabolic Pathways
Nicotinic acid, a related compound, is involved in the synthesis of NAD, a crucial coenzyme in metabolism .
Transport and Distribution
Studies on the transport of nicotinic acid have shown that it is taken up by cells through specific transporters .
Subcellular Localization
Studies on related compounds have shown that they can be localized to various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Therefore, greener methods are being explored to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
6-(3-Aminophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has been studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research has shown its potential as an antimicrobial and antioxidant agent.
Industry: It is used in the development of optoelectronic devices due to its nonlinear optical properties.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: The parent compound, known for its role as a vitamin (B3).
3-(2′-Aminophenyl)nicotinic acid: A similar compound with the amino group positioned differently on the aromatic ring.
Thiourea derivatives of nicotinic acid: Known for their antimicrobial properties.
Uniqueness
6-(3-Aminophenyl)nicotinic acid stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its specific positioning of the aminophenyl group enhances its ability to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
6-(3-aminophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,13H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJIKZZGWCQRHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686937 | |
Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-36-9 | |
Record name | 3-Pyridinecarboxylic acid, 6-(3-aminophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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